molecular formula C8H9NO3 B2801385 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 67367-27-5

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B2801385
CAS No.: 67367-27-5
M. Wt: 167.164
InChI Key: DVGKWXGXINLTKR-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by its pyridine ring structure, which is substituted with a methyl group, an oxo group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2-pyridone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group and ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar structure but with a methoxy group instead of a methyl group.

    1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.

Uniqueness

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its carboxylic acid counterpart, influencing its solubility and reactivity in different environments.

Properties

IUPAC Name

methyl 1-methyl-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGKWXGXINLTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiH (10 mg, 1.3 mmol) was added to the solution of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate (0.10 g, 0.65 mmol) in DMF (3 mL) at 0° C. After stirring for 30 minutes, iodomethane (0.08 mL, 1.30 mmol) was added to the reaction mixture at the temperature, and the reaction was warmed to room temperature. After stirring for 3 days, the reaction mixture was diluted with EtOAc, quenched with ice water, extracted with EtOAc, dried over MgSO4, and concentrated to give the desired product. 1H NMR (400 MHz, CDCl3) δ 8.17 (dd, 1H), 7.58 (dd, 1H), 6.27 (t, 1H), 3.91 (s, 3H), 3.61 (s, 3H).
Name
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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